Product packaging for 4-Methylbenzothioamide(Cat. No.:CAS No. 2362-62-1)

4-Methylbenzothioamide

Cat. No.: B157381
CAS No.: 2362-62-1
M. Wt: 151.23 g/mol
InChI Key: QXYZSNGZMDVLKN-UHFFFAOYSA-N
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Description

exhibits marked hepatotoxicity & nephrotoxicity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NS B157381 4-Methylbenzothioamide CAS No. 2362-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzenecarbothioamide
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InChI

InChI=1S/C8H9NS/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYZSNGZMDVLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178295
Record name 4-Methylthiobenzamide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2362-62-1
Record name 4-Methylbenzenecarbothioamide
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Record name 4-Methylthiobenzamide
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Record name 4-Methylthiobenzamide
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Record name 4-methylbenzene-1-carbothioamide
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Fundamental Principles and Contextualization of 4 Methylbenzenecarbothioamide Research

Significance of Thioamide Chemistry in Academic Research

Thioamides, which are structural analogs of amides where the oxygen atom is replaced by sulfur, are of considerable importance in various fields of chemical research. researchgate.netchemrxiv.orgchemrxiv.org This single-atom substitution imparts altered chemical reactivity, nucleophilicity, and hydrogen bonding properties, making them valuable moieties in organic synthesis, medicinal chemistry, and materials science. chemrxiv.orgchemrxiv.orgnih.gov

In organic synthesis, thioamides serve as versatile intermediates for the creation of a wide array of heterocyclic compounds. nih.govresearchgate.net They are also employed in reactions such as desulfurization and as organocatalysts. nih.gov The thioamide functional group's unique electronic and steric properties make it a valuable tool for constructing complex molecular architectures. nih.gov

From a medicinal chemistry perspective, thioamides are recognized as important bioisosteres of the amide bond found in peptides and proteins. chemrxiv.orgnih.govacs.org This substitution can enhance the metabolic stability of peptide-based drugs by making them more resistant to enzymatic degradation. nih.gov In some instances, the incorporation of a thioamide has led to improved biological activity. acs.org Thioamides have also been investigated for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.ai

Historical Development and Theoretical Frameworks for Carbothioamide Studies

The study of carbothioamides has a rich history, with early synthetic methods often relying on the thionation of corresponding amides or the Willgerodt-Kindler reaction, which involves the reaction of an arylalkyl ketone with elemental sulfur and an amine. chemrxiv.org Over time, the synthetic repertoire has expanded significantly, allowing for the preparation of a diverse range of thioamide-containing molecules under milder conditions. researchgate.net

The theoretical understanding of the thioamide group has also evolved. It is known that the carbon-sulfur double bond in a thioamide is weaker than the carbon-oxygen double bond in an amide. acs.org This difference in bond strength contributes to the distinct reactivity of thioamides. acs.org Furthermore, the N-H protons of a thioamide are more acidic than those of an amide, and the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen atom in an amide. acs.org These properties are crucial for understanding the role of thioamides in non-covalent interactions, which are vital in biological systems and materials science. chemrxiv.orgchemrxiv.org

Scope and Research Objectives for 4-Methylbenzenecarbothioamide Investigations

4-Methylbenzenecarbothioamide, also known as 4-methylthiobenzamide, is a specific carbothioamide that has been the subject of focused research. ontosight.ai Investigations into this compound often center on its synthesis, chemical reactivity, and structural properties.

A primary research objective is to utilize 4-Methylbenzenecarbothioamide as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds and as a ligand in coordination chemistry. nih.govresearchgate.net Its synthesis is often achieved through methods such as the reaction of 4-methylbenzonitrile with a sulfur source. nih.gov

Another key area of investigation is the detailed characterization of its molecular and crystal structure. X-ray crystallography studies have provided precise data on its bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.govresearchgate.net These studies reveal that the carbothioamide group is slightly twisted relative to the benzene (B151609) ring. nih.govresearchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds between the nitrogen and sulfur atoms, forming distinct ring motifs. nih.govresearchgate.net

Below are tables summarizing key data for 4-Methylbenzenecarbothioamide:

Table 1: General Properties of 4-Methylbenzenecarbothioamide

Property Value
Molecular Formula C8H9NS
Molar Mass 151.22 g/mol nih.gov

Table 2: Crystallographic Data for 4-Methylbenzenecarbothioamide

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2/c researchgate.net
a 9.7341 (5) Å nih.gov
b 5.8391 (2) Å nih.gov
c 13.9055 (6) Å nih.gov
β 104.946 (3)° nih.gov
Volume 763.63 (6) ų nih.gov

Table 3: Selected Bond Lengths for 4-Methylbenzenecarbothioamide

Bond Length (Å) Reference
S1—C7 1.6852 (16) nih.gov
N1—C7 1.322 (2) nih.gov
C4—C5 1.396 (2) nih.gov
C4—C8 1.503 (2) nih.gov

Synthetic Methodologies and Strategic Approaches for 4 Methylbenzenecarbothioamide

Established Synthetic Pathways for Thioamide Derivatives

The preparation of thioamides can be achieved through various chemical transformations. A variety of substrates, including amides, aldehydes, ketones, nitriles, and carboxylic acids, can be utilized to form the thioamide functional group. researchgate.net The choice of sulfur agent is also diverse, with common reagents including Lawesson's reagent, elemental sulfur, phosphorus pentasulfide (P₄S₁₀), and various sulfide (B99878) salts. researchgate.net

A prevalent and direct method for the synthesis of primary thioamides is the conversion of the corresponding nitriles. This transformation involves the addition of a sulfur source across the carbon-nitrogen triple bond of the nitrile group.

A specific and efficient method for the synthesis of 4-Methylbenzenecarbothioamide begins with 4-methylbenzonitrile. nih.govresearchgate.net In this procedure, 4-methylbenzonitrile is reacted with sodium hydrogen sulfide hydrate (B1144303) in the presence of magnesium chloride hexahydrate. The reaction is typically carried out in dimethylformamide (DMF) at room temperature. nih.govresearchgate.net

Table 1: Synthesis of 4-Methylbenzenecarbothioamide from 4-Methylbenzonitrile nih.govresearchgate.net

ReactantMolar Equivalent
4-Methylbenzonitrile1.0
Magnesium Chloride Hexahydrate1.0
Sodium Hydrogen Sulphide Hydrate (70%)2.0
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4 hours

This interactive table summarizes the stoichiometry and conditions for the synthesis.

More broadly, the conversion of various aromatic and aliphatic nitriles to their corresponding thioamides can be accomplished using reagents such as phosphorus pentasulfide, often yielding the desired products in high yields. organic-chemistry.org Another approach involves the use of elemental sulfur or thiuram in the presence of an oxidizing agent like K₂S₂O₈ in a DMF/water solvent system, which provides an environmentally benign route to primary thioamides. researchgate.net

Beyond the direct conversion of nitriles, several other strategies exist for the synthesis of thioamides, which could be adapted for the preparation of 4-Methylbenzenecarbothioamide.

Thio-Ritter-Type Reaction: This method provides a straightforward approach to thioamides from alkyl bromides, nitriles, and hydrogen sulfide. The reaction proceeds through a nitrilium ion intermediate, similar to the classic Ritter reaction, which is then trapped by hydrogen sulfide to furnish the thioamide. rsc.orgchemrxiv.org This pathway offers a broad substrate scope and utilizes readily available starting materials. rsc.org

From Aldehydes (Kindler Reaction): The Kindler thioamide synthesis is a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org For 4-Methylbenzenecarbothioamide, this would involve reacting 4-methylbenzaldehyde (B123495) with ammonia (B1221849) and sulfur. Microwave-enhanced versions of this reaction have been developed to improve yields and reduce reaction times. organic-chemistry.org

From Amides: The thionation of amides is a classic method for thioamide synthesis. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to convert the carbonyl oxygen of an amide to sulfur. Thus, 4-methylbenzamide (B193301) could be converted to 4-Methylbenzenecarbothioamide using such a thionating agent.

Table 2: Overview of Selected Alternative Synthetic Routes to Thioamides

MethodStarting MaterialsKey ReagentsGeneral Product
Thio-Ritter ReactionAlkyl Bromide, NitrileH₂SThioamide
Kindler ReactionAldehyde, AmineElemental Sulfur (S₈)Thioamide
Thionation of AmidesAmideP₄S₁₀ or Lawesson's ReagentThioamide

This interactive table compares different synthetic strategies for thioamide formation.

Mechanistic Considerations in 4-Methylbenzenecarbothioamide Synthesis

Understanding the reaction mechanism is crucial for optimizing synthesis and predicting outcomes. For the conversion of nitriles to thioamides, the mechanism generally involves the activation of the nitrile to enhance its electrophilicity, followed by a nucleophilic attack from a sulfur-containing species.

In acid-catalyzed conversions, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilic character of the nitrile carbon, making it susceptible to attack by even weak nucleophiles. libretexts.org In the synthesis of 4-Methylbenzenecarbothioamide using NaSH, the hydrosulfide (B80085) ion (SH⁻) acts as the sulfur nucleophile, attacking the nitrile carbon. A subsequent proton transfer leads to the final thioamide product.

The thio-Ritter reaction follows a different mechanistic path. chemrxiv.org It begins with the formation of a carbocation from an alkyl halide. This carbocation is then attacked by the nitrogen atom of the nitrile (e.g., 4-methylbenzonitrile), forming a stable nitrilium ion. This intermediate is then intercepted by hydrogen sulfide, which, after proton transfer, yields the thioamide. chemrxiv.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Reaction optimization is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. nih.gov For the synthesis of 4-Methylbenzenecarbothioamide, several parameters can be adjusted.

Solvent and Temperature: The choice of solvent can significantly influence reaction rates and yields. In the described synthesis from 4-methylbenzonitrile, DMF is used as the solvent, and the reaction proceeds efficiently at room temperature, which is advantageous as it avoids the need for heating or cooling. nih.govresearchgate.net

Reagent Stoichiometry: Adjusting the ratio of reactants is a fundamental optimization strategy. In the specific synthesis of 4-Methylbenzenecarbothioamide, a two-fold excess of sodium hydrogen sulfide hydrate is used to ensure complete conversion of the nitrile. nih.govresearchgate.net

Catalysts: While the described method uses a stoichiometric amount of magnesium chloride, other thioamide syntheses may employ catalysts to improve efficiency.

Microwave Irradiation: As seen in the Kindler reaction, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. organic-chemistry.org This technology could potentially be applied to other thioamide synthesis methods to enhance their efficiency.

Bayesian optimization is a modern, algorithm-based approach that has shown exceptional performance in tuning reaction parameters and can outperform human decision-making in achieving optimal reaction conditions more efficiently. nih.gov

Isolation and Purification Techniques for 4-Methylbenzenecarbothioamide

Proper isolation and purification are essential to obtain a compound of high purity. For 4-Methylbenzenecarbothioamide synthesized from 4-methylbenzonitrile, a specific workup and purification procedure has been reported. nih.govresearchgate.net

Precipitation: The reaction mixture is poured into a large volume of water. As 4-Methylbenzenecarbothioamide is insoluble in water, this causes the product to precipitate out of the solution as a solid.

Filtration: The precipitated solid is collected by filtration.

Washing: The crude product is then resuspended in dilute hydrochloric acid (1 N HCl) and stirred. This step helps to remove any basic impurities. The solid is then filtered again and washed with water to remove residual acid and water-soluble salts.

Recrystallization: The final step for obtaining highly pure, crystalline material is recrystallization. The crude product is dissolved in a suitable hot solvent, in this case, chloroform, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. This process yields crystals suitable for analysis, such as X-ray crystallography. nih.govresearchgate.net

Advanced Structural Elucidation and Supramolecular Architecture of 4 Methylbenzenecarbothioamide

Intermolecular Interactions and Hydrogen Bonding Networks

Formation of Chains and Extended Structures via Intermolecular Forces

The supramolecular architecture of 4-methylbenzenecarbothioamide in the solid state is dictated by a network of specific and directional intermolecular forces. The primary interaction governing the crystal packing is the hydrogen bond formed between the amine protons (N-H) of one molecule and the sulfur atom of a neighboring molecule.

Crystallographic studies reveal that the crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds. hmdb.ca These interactions are robust and lead to the formation of centrosymmetric dimers, creating characteristic eight-membered rings. These ring motifs are described using graph-set notation as R²₂(8) and R⁴₂(8). hmdb.cahmdb.ca The repeated formation of these hydrogen-bonded dimers results in the assembly of one-dimensional chains that propagate parallel to the b-axis of the crystal lattice. hmdb.cahmdb.ca

In the crystal structure, the carbothioamide group's mean plane is slightly twisted relative to the benzene (B151609) ring's mean plane, with a dihedral angle of approximately 17.03°. hmdb.cahmdb.ca This non-planar conformation does not inhibit the formation of the extended hydrogen-bonded network. While N—H⋯S bonds are the dominant force, other weaker interactions, such as π-π stacking between the aromatic rings of adjacent chains, may further stabilize the three-dimensional crystal packing, although the primary structural motif is the hydrogen-bonded chain. The thioamide N-H groups are notably effective hydrogen bond donors, contributing to the strength and directionality of these interactions. chemicalbook.com

Table 1: Intermolecular Interactions in Crystalline 4-Methylbenzenecarbothioamide

Interaction Type Donor Acceptor Motif Resulting Structure
Hydrogen Bond N-H S R²₂(8), R⁴₂(8) Dimeric pairs, 1D Chains

Spectroscopic Investigations for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 4-methylbenzenecarbothioamide in solution by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In the ¹H NMR spectrum, the following resonances are expected:

Methyl Protons (CH₃): A sharp singlet peak would appear in the upfield region, typically around 2.4 ppm, corresponding to the three equivalent protons of the methyl group attached to the benzene ring.

Aromatic Protons (Ar-H): The para-substituted benzene ring will give rise to a distinct pattern. The two protons ortho to the methyl group (and meta to the thioamide group) and the two protons meta to the methyl group (and ortho to the thioamide group) would each produce a doublet, appearing in the aromatic region between approximately 7.2 and 7.8 ppm.

Amine Protons (NH₂): The two protons of the thioamide's amino group would typically appear as a broad singlet in the downfield region, often between 8.0 and 9.5 ppm. The chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides confirmation of the carbon framework:

Methyl Carbon (-CH₃): A signal in the high-field region, around 21-22 ppm.

Aromatic Carbons (Ar-C): Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the methyl group and the carbon attached to the thioamide group would have unique chemical shifts, as would the two sets of equivalent C-H carbons. These signals typically fall within the 125-145 ppm range.

Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon. This carbon is significantly deshielded and appears far downfield, generally in the range of 200–210 ppm, which is a hallmark of a thioamide group. hmdb.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methylbenzenecarbothioamide

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H Ar-CH₃ ~ 2.4 Singlet
¹H Ar-H ~ 7.2 - 7.8 Two Doublets
¹H -CSNH₂ ~ 8.0 - 9.5 Broad Singlet
¹³C Ar-CH₃ ~ 21 - 22 -
¹³C Ar-C ~ 125 - 145 -

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in 4-methylbenzenecarbothioamide by detecting the vibrational frequencies of its chemical bonds.

The FTIR spectrum of 4-methylbenzenecarbothioamide would display several characteristic absorption bands:

N-H Stretching: The thioamide NH₂ group will show symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3100-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

Thioamide Bands: The thioamide functional group does not have a simple, isolated "C=S stretch" but rather a series of coupled vibrations known as "thioamide bands." These are complex and result from the mixing of C-N stretching and N-H bending modes. A significant band, sometimes referred to as the thioamide B band, which has a major contribution from C=N stretching and N-H bending, often appears in the 1500-1550 cm⁻¹ region. Another important vibration involves coupling between C-N and C=S stretching, with a band appearing in the 1320-1384 cm⁻¹ range. ecmdb.ca The C=S bond itself contributes to a vibration found at lower frequencies, often around 1120 (±20) cm⁻¹. hmdb.ca

Table 3: Characteristic FTIR Absorption Frequencies for 4-Methylbenzenecarbothioamide

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch Thioamide (-CSNH₂) 3100 - 3400 Medium
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch -CH₃ 2850 - 3000 Medium-Weak
C=C Aromatic Stretch Benzene Ring 1450 - 1600 Medium-Strong
Thioamide B Band (C=N stretch, N-H bend) Thioamide (-CSNH₂) 1500 - 1550 Strong
Thioamide Band (C-N, C=S stretch) Thioamide (-CSNH₂) 1320 - 1384 Medium

Table of Compounds

Compound Name

Chemical Reactivity and Transformation Mechanisms of 4 Methylbenzenecarbothioamide

Reaction Pathways of the Carbothioamide Functional Group

The carbothioamide functional group is central to the reactivity of 4-Methylbenzenecarbothioamide. This group possesses two primary active centers: the nitrogen atom with its unshared electron pair and the sulfur atom. taylorandfrancis.com This duality allows thioamides to react with a broad spectrum of electrophiles, nucleophiles, and radical species. springerprofessional.de

Compared to their oxygen-containing counterparts (amides), thioamides exhibit enhanced reactivity. nih.gov This is partly due to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.gov The N-H protons of a thioamide are also significantly more acidic than those of an amide. nih.gov The larger size and lower electronegativity of sulfur compared to oxygen facilitate charge transfer from the nitrogen atom, influencing the group's reactivity. nih.gov

PropertyThioamide (-CSNH2)Amide (-CONH2)
Reactivity More reactive with electrophiles and nucleophiles. nih.govLess reactive. nih.gov
Key Atoms Nitrogen and Sulfur. taylorandfrancis.comNitrogen and Oxygen.
Acidity N-H protons are more acidic. nih.govN-H protons are less acidic. nih.gov
H-Bonding N-H is a better H-bond donor; S is a weaker H-bond acceptor. nih.govN-H is a weaker H-bond donor; O is a stronger H-bond acceptor. nih.gov

This table summarizes the key chemical differences between the thioamide and amide functional groups.

Role of 4-Methylbenzenecarbothioamide as a Synthetic Intermediate

The distinct reactivity of the thioamide group makes 4-Methylbenzenecarbothioamide a valuable intermediate in organic synthesis. taylorandfrancis.comnih.gov Its ability to engage with both electrophilic and nucleophilic reagents renders it a versatile building block for more complex molecular architectures. taylorandfrancis.com

A primary application of 4-Methylbenzenecarbothioamide is in the synthesis of heterocyclic compounds. taylorandfrancis.comnih.govresearchgate.net Thioamides are well-established synthons for creating various ring systems, particularly those containing sulfur and nitrogen.

One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, a classic reaction that produces a thiazole ring from a thioamide and an α-haloketone. wikipedia.org In this reaction, 4-Methylbenzenecarbothioamide can react with an appropriate α-haloketone to yield a substituted 2-arylthiazole. The reaction proceeds through the nucleophilic attack of the thioamide's sulfur atom on the ketone's α-carbon, followed by cyclization and dehydration.

Reactant 1Reactant 2Product TypeHeterocycle Formed
4-Methylbenzenecarbothioamideα-Haloketone2-ArylthiazoleThiazole
4-MethylbenzenecarbothioamideChalcone (B49325) DerivativesPyrazolinePyrazoline nih.govacs.org

This table shows examples of heterocyclic compounds that can be synthesized using 4-Methylbenzenecarbothioamide or similar thioamide structures.

Beyond simple heterocycles, 4-Methylbenzenecarbothioamide serves as a key component in the construction of more intricate organic molecules, including those with biological relevance and natural product scaffolds. taylorandfrancis.com The pyrazoline ring, for instance, can be synthesized through the nucleophilic addition of a thioamide-related compound (thiosemicarbazide) to chalcone derivatives, followed by cyclization. nih.govacs.org This demonstrates the utility of the C=S and N-H functionalities in building five-membered rings embedded within larger molecular frameworks. The versatility of the thioamide group allows for its strategic incorporation and subsequent transformation, paving the way for the synthesis of complex target molecules. taylorandfrancis.com

Electrophilic and Nucleophilic Character of the Thioamide Group

The thioamide functional group exhibits both electrophilic and nucleophilic properties, a key factor in its synthetic versatility. taylorandfrancis.com

Nucleophilic Character : The sulfur atom, with its available lone pairs, acts as a soft nucleophile. taylorandfrancis.comspringerprofessional.de It readily attacks electrophilic centers. The nitrogen atom also possesses a lone pair, contributing to the nucleophilicity of the group. taylorandfrancis.com In biological contexts, the sulfhydryl thiol (RSH) side chain of cysteine is a weak nucleophile that can be ionized to a more reactive thiolate (RS-), which is a soft nucleophile that preferentially reacts with soft electrophiles. nih.gov This principle extends to the thioamide sulfur.

Electrophilic Character : While the sulfur atom is nucleophilic, the carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles. springerprofessional.de This is a notable difference from the corresponding amide group. The greater polarizability of the C=S bond compared to the C=O bond enhances this electrophilic nature.

This dual reactivity allows thioamides to participate in a wide array of chemical transformations, making them highly valuable in synthetic organic chemistry. taylorandfrancis.com

Oxidative and Reductive Transformations

The carbothioamide group in 4-Methylbenzenecarbothioamide can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation : The sulfur atom in the thioamide group is susceptible to oxidation. Oxidation of the nitrogen in a related heterocycle, thiazole, can yield an aromatic thiazole N-oxide using oxidizing agents like mCPBA. wikipedia.org In a study involving pyrazoline analogs containing a carbothioamide group, the antioxidant activity was assessed using a DPPH radical scavenging method, indicating the group's involvement in redox processes. nih.govacs.org

Reduction : The thioamide group can also serve as a source of sulfur in reductive processes. For example, thioamides have been used as sulfur precursors in the synthesis of semiconducting metal sulfide (B99878) nanoparticles. taylorandfrancis.com This process involves the reduction of the thioamide to provide the sulfide ions necessary for nanoparticle formation.

Computational Chemistry and Theoretical Investigations of 4 Methylbenzenecarbothioamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. These methods provide a balance between accuracy and computational cost, making them a popular choice for studying organic molecules.

Geometric Optimization and Electronic Structure Analysis

While specific DFT geometry optimization studies for 4-methylbenzenecarbothioamide are not prevalent in the literature, extensive crystallographic data provides an excellent experimental benchmark for its geometric parameters. nih.govresearchgate.net In the solid state, the molecule adopts a structure where the carbothioamide group is slightly twisted relative to the benzene (B151609) ring, with a dihedral angle of 17.03(10)°. nih.govresearchgate.net

A theoretical DFT study would typically involve optimizing the geometry of an isolated molecule in the gas phase. It is expected that such a calculation would predict a near-planar conformation to be the most stable, as this would maximize the conjugation between the π-system of the benzene ring and the thioamide group. The slight twist observed in the crystal structure is likely due to packing forces in the solid state.

DFT calculations can also provide valuable information about the electronic structure through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. For related sulfonamide derivatives, DFT studies have shown that the negative electrostatic potential is often localized over the more electronegative atoms, such as oxygen and nitrogen, indicating these as likely sites for electrophilic attack. chemijournal.com By analogy, for 4-methylbenzenecarbothioamide, the sulfur and nitrogen atoms of the thioamide group would be expected to be regions of high electron density. The HOMO-LUMO energy gap is another critical parameter that can be calculated to understand the molecule's kinetic stability and chemical reactivity. chemijournal.com

Table 1: Selected Experimental Bond Lengths and Angles for 4-Methylbenzenecarbothioamide

ParameterBond/AngleValue
Bond Lengths (Å) S1=C71.6852 (16)
N1–C71.322 (2)
C1–C71.499 (2)
C4–C81.503 (2)
Bond Angles (°) S1–C7–N1123.44 (12)
S1–C7–C1118.84 (11)
N1–C7–C1117.72 (13)

Data sourced from crystallographic studies. nih.gov

Energetic Analysis of Molecular Conformations

The conformational landscape of 4-methylbenzenecarbothioamide is primarily defined by the rotation around the C1-C7 single bond, which dictates the dihedral angle between the phenyl ring and the thioamide group. A computational energetic analysis, likely using DFT, would involve a relaxed potential energy surface scan by systematically varying this dihedral angle. This would reveal the energy barriers to rotation and identify the most stable conformations.

For similar aromatic amides and thioamides, computational studies generally find two stable, planar, or near-planar conformations that are energetic minima, separated by rotational barriers. The heights of these barriers provide insight into the flexibility of the molecule. While specific studies on 4-methylbenzenecarbothioamide are lacking, research on related systems suggests that the planar conformation, allowing for maximum π-conjugation, is the most energetically favorable in the absence of steric hindrance.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its dynamic behavior. nih.gov While no specific MD simulations for 4-methylbenzenecarbothioamide have been reported, the general methodology would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectory of its atoms over a period of time based on a force field.

Such simulations could reveal the flexibility of the molecule, the accessible range of dihedral angles between the phenyl and thioamide groups in solution, and the dynamics of the thioamide group itself. MD simulations are particularly useful for understanding how the molecular conformation might change in different environments, which is crucial for predicting its interactions with biological targets, for instance. For thioamides incorporated into peptides, MD simulations have been used to study their structural impact and dynamics. researchgate.net

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of reactivity and selectivity can be achieved through computational methods that analyze the electronic properties of a molecule. DFT calculations are again a key tool in this area. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for nucleophilic and electrophilic attack.

For 4-methylbenzenecarbothioamide, these calculations would likely confirm that the sulfur and nitrogen atoms are key centers for chemical reactions. The sulfur atom, with its lone pairs and polarizability, would be a primary site for electrophilic attack and coordination to metals. The nitrogen atom's reactivity would be modulated by the electronic effects of the para-methyl group on the benzene ring. Computational studies on other aromatic compounds have successfully used these methods to rationalize and predict reaction outcomes. nih.gov

Investigation of Intermolecular Interaction Energies (e.g., Hydrogen Bonding)

The crystal structure of 4-methylbenzenecarbothioamide reveals the presence of significant intermolecular N-H···S hydrogen bonds. nih.govresearchgate.net These interactions play a crucial role in the solid-state packing of the molecule, leading to the formation of eight-membered rings. nih.govresearchgate.net

Computational chemistry provides the tools to quantify the strength of these hydrogen bonds. High-level quantum chemical calculations, such as DFT with appropriate basis sets or more advanced ab initio methods, can be used to calculate the interaction energy between two or more molecules of 4-methylbenzenecarbothioamide. This is typically done by comparing the energy of the hydrogen-bonded dimer or cluster to the sum of the energies of the individual monomers.

While a specific value for the N-H···S hydrogen bond energy in 4-methylbenzenecarbothioamide has not been published, studies on other thioamides and related sulfur-containing compounds show that hydrogen bonds involving sulfur as an acceptor are generally weaker than those involving oxygen. nih.govresearchgate.net The energy of such bonds is typically in the range of 2-5 kcal/mol. These interactions, although weaker than conventional hydrogen bonds, are still significant in directing molecular assembly and influencing the physical properties of the compound.

Derivatization Strategies and Analytical Advancements for 4 Methylbenzenecarbothioamide Research

Development of Derivatization Methods for Enhanced Detection and Analysis

The inherent chemical properties of 4-Methylbenzenecarbothioamide, particularly the presence of the thioamide functional group (-CSNH2), can present challenges for direct analysis. Derivatization offers a powerful solution by modifying the molecule to improve its volatility, thermal stability, chromatographic retention, and detectability.

Chemical Derivatization for Spectroscopic or Chromatographic Techniques

Chemical derivatization aims to introduce a specific chemical moiety into the 4-Methylbenzenecarbothioamide structure, rendering it more amenable to analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary target for derivatization is the active hydrogen atoms of the amino group and the sulfur atom in the thioamide functional group.

For Gas Chromatography (GC) , where volatility is a prerequisite, derivatization is often essential for non-volatile compounds like 4-Methylbenzenecarbothioamide. youtube.comsigmaaldrich.com Silylation is a common and effective strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to replace the active hydrogens on the nitrogen atom with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, allowing for its successful separation and detection by GC. wikipedia.org The general reaction can be depicted as:

C₈H₉NS + Silylating Agent → Silylated C₈H₉NS derivative

For High-Performance Liquid Chromatography (HPLC) , derivatization is primarily employed to enhance the detectability of the analyte, especially when using UV-Visible or fluorescence detectors. nih.govresearchgate.net Since the intrinsic chromophore of 4-Methylbenzenecarbothioamide may not provide sufficient sensitivity for trace analysis, derivatizing agents that introduce a highly responsive chromophore or fluorophore are utilized. For instance, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the amino group of the thioamide to yield highly fluorescent derivatives, significantly lowering the limits of detection. researchgate.net

Derivatization TechniqueTarget Functional GroupCommon ReagentsAnalytical EnhancementApplicable Technique
Silylation-NH₂BSTFA, MTBSTFAIncreased volatility and thermal stabilityGas Chromatography (GC)
Acylation-NH₂Acetic Anhydride, Trifluoroacetic AnhydrideIncreased volatility, improved peak shapeGas Chromatography (GC)
Alkylation-NH₂, -C=SAlkyl halides (e.g., methyl iodide)Increased volatility, formation of stable derivativesGas Chromatography (GC)
UV/Vis Labeling-NH₂2,4-Dinitrofluorobenzene (DNFB)Enhanced UV/Visible absorptionHigh-Performance Liquid Chromatography (HPLC)
Fluorescence Labeling-NH₂Dansyl Chloride, FMOC-ClEnhanced fluorescence detection, lower detection limitsHigh-Performance Liquid Chromatography (HPLC)

Application in Mass Spectrometry-Based Characterization

Derivatization plays a crucial role in mass spectrometry (MS) by improving ionization efficiency and directing fragmentation pathways, which aids in structural elucidation. While techniques like Direct Electron-Impact Derivatization in Supercritical Fluid (DEDS) and Organic Trapping with Chemical Derivatization (OTCD) are advanced methods, their direct application to 4-Methylbenzenecarbothioamide is not widely documented. However, the principles of derivatization for MS are broadly applicable.

The silylated derivatives of 4-Methylbenzenecarbothioamide, prepared for GC-MS analysis, often exhibit characteristic fragmentation patterns. The introduction of a silyl (B83357) group can lead to predictable fragmentation, such as the loss of a methyl group (M-15) or the entire silyl group, which can be diagnostic for the presence of the derivative.

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance the ionization efficiency of the molecule in techniques like electrospray ionization (ESI). researchgate.net By introducing a readily ionizable group, the sensitivity of the MS detection can be significantly improved. For example, derivatization with a reagent containing a quaternary ammonium (B1175870) group can lead to a permanently charged derivative, which ionizes very efficiently in positive-ion ESI.

Advanced Analytical Techniques for Comprehensive Characterization

Beyond derivatization, the use of advanced analytical instrumentation is fundamental for the in-depth characterization of 4-Methylbenzenecarbothioamide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This capability is invaluable for determining the elemental composition of 4-Methylbenzenecarbothioamide and its potential metabolites or degradation products. By comparing the experimentally measured accurate mass to the theoretical mass, the molecular formula can be confidently assigned, a process often referred to as molecular fingerprinting.

The fragmentation pattern of 4-Methylbenzenecarbothioamide in a mass spectrometer provides a unique "fingerprint." In the mass spectrum of an aromatic amide, a common fragmentation is the cleavage of the bond adjacent to the carbonyl group, leading to a resonance-stabilized benzoyl cation. youtube.com For 4-Methylbenzenecarbothioamide, analogous fragmentation of the thioamide would be expected. The molecular ion peak would be observed, and key fragments would likely correspond to the loss of the thioamide group or parts of it. The tropylium (B1234903) ion (m/z 91), a common fragment in compounds containing a benzyl (B1604629) group, may also be observed. youtube.com

Potential Fragmentm/z (mass-to-charge ratio)Structural Origin
[M]+151Molecular ion of 4-Methylbenzenecarbothioamide
[M - NH₂]+135Loss of the amino group
[M - CSNH₂]+91Loss of the carbothioamide group, forming a tolyl cation which can rearrange to the tropylium ion
[C₇H₇]+91Tropylium ion, characteristic of tolyl-containing compounds
[C₆H₅]+77Phenyl cation, from the loss of the methyl group from the tolyl fragment

Chromatographic Separation Coupled with Advanced Detectors

The combination of a high-efficiency separation technique with a sensitive and selective detector is the cornerstone of modern analytical chemistry.

HPLC with Diode Array Detection (DAD) allows for the acquisition of UV-Vis spectra across a range of wavelengths for each point in the chromatogram. This provides information about the purity of the chromatographic peak and can aid in the identification of compounds based on their UV absorption profile. For derivatized 4-Methylbenzenecarbothioamide, the DAD can confirm the presence of the chromophore introduced during the derivatization step. google.com

GC-MS and LC-MS/MS (Tandem Mass Spectrometry) are powerful hyphenated techniques. GC-MS is ideal for the analysis of volatile or derivatized semi-volatile compounds, providing both retention time and mass spectral data for confident identification. researchgate.net LC-MS/MS is particularly useful for the analysis of complex mixtures and for trace-level quantification. In a tandem MS experiment, a specific ion (e.g., the molecular ion of derivatized 4-Methylbenzenecarbothioamide) is selected and then fragmented to produce a secondary mass spectrum. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

Method Validation and Reproducibility in Derivatization Research

For any analytical method to be considered reliable, it must undergo a thorough validation process. researchgate.netacs.org Method validation ensures that the method is suitable for its intended purpose and provides consistent, reliable, and accurate data. pharmaguideline.com The key parameters for validation, as outlined by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). acs.orgpharmtech.com

When derivatization is part of the analytical method, the validation must also consider the reproducibility and efficiency of the derivatization reaction itself. nih.gov Key considerations include:

Reaction Completeness: The derivatization reaction should proceed to completion or be highly reproducible to ensure that the analytical signal is proportional to the analyte concentration. wikipedia.org

Derivative Stability: The formed derivative must be stable under the conditions of the analysis (e.g., in the autosampler, during injection, and throughout the chromatographic run). pharmtech.com

Robustness: The method's robustness should be evaluated by introducing small, deliberate variations in the derivatization conditions (e.g., reaction time, temperature, reagent concentration) to assess the method's reliability during routine use. pharmtech.com

Exploration of Biological Interactions and Mechanistic Studies for 4 Methylbenzenecarbothioamide

Investigation of Molecular Interactions with Biological Targets

The biological activity of any compound is fundamentally rooted in its interactions with specific molecular targets within a biological system. For 4-Methylbenzenecarbothioamide, research has pointed towards potential antimicrobial and anticancer properties, suggesting interactions with key biological molecules. ontosight.ai

The crystal structure of 4-Methylbenzenecarbothioamide reveals a monoclinic system where the carbothioamide group is slightly twisted in relation to the benzene (B151609) ring, with a dihedral angle of 17.03 (10)°. nih.govresearchgate.net The structure is stabilized by intermolecular N-H···S hydrogen bonds, which lead to the formation of eight-membered rings. nih.govresearchgate.net This structural arrangement is crucial as it dictates how the molecule can interact with biological targets. The presence of the sulfur atom and the ability to form hydrogen bonds are key features that can facilitate binding to the active sites of enzymes or receptor pockets. nih.govresearchgate.net

While specific enzyme inhibition or receptor binding data for 4-Methylbenzenecarbothioamide is not extensively detailed in publicly available literature, the broader class of thioamides is known to interact with various biological targets. Thioamides are recognized as important biologically active agents and are significant ligands in coordination chemistry. nih.govresearchgate.net Their biological activity is often attributed to their ability to act as isosteres of amides, meaning they have a similar shape and electronic properties, which allows them to fit into the same biological targets as their amide counterparts.

Table 1: Crystallographic Data for 4-Methylbenzenecarbothioamide

ParameterValue
Molecular FormulaC₈H₉NS
Molecular Weight151.22
Crystal SystemMonoclinic
Dihedral Angle (Carbothioamide plane to Benzene ring plane)17.03 (10)°
Hydrogen BondingIntermolecular N-H···S
Data sourced from Ali, S. et al. (2010). nih.govresearchgate.net

Mechanisms of Action Studies in Chemical Biology Contexts

The mechanisms through which 4-Methylbenzenecarbothioamide may exert its biological effects are a key area of investigation. General research on thioamide-containing compounds suggests several potential mechanisms.

In the context of its potential antimicrobial activity , the mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The lipophilic nature of the thioamide group, enhanced by the methyl group, may facilitate its passage through the bacterial cell membrane.

For its suggested anticancer properties , the mechanism likely involves the modulation of key signaling pathways within cancer cells, which can lead to apoptosis (programmed cell death) and a reduction in cell viability. While the specific pathways affected by 4-Methylbenzenecarbothioamide are not yet fully elucidated, research on related compounds points towards the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, some thioamide derivatives have been investigated as inhibitors of enzymes like tyrosinase and urease. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Thioamide Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. For the thioamide scaffold, several general SAR principles have been established.

The thioamide group itself is a key pharmacophore. The replacement of the oxygen atom in an amide with a sulfur atom to form a thioamide can lead to significant changes in biological activity. This is due to the differences in size, electronegativity, and hydrogen bonding capabilities between sulfur and oxygen.

SAR studies on various thioamide derivatives have shown that the nature and position of substituents on the aromatic ring play a critical role in determining the biological activity. For example, in a series of N-pyrazoline thioamide analogs, the substitution on the phenyl ring was found to be a key determinant of their antiproliferative activity. The presence of a 4-methyl group, as in 4-Methylbenzenecarbothioamide, can influence the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

Table 2: General Structure-Activity Relationship Observations for Thioamides

Structural FeatureImpact on Biological Activity
Thioamide GroupActs as a bioisostere of the amide group, influencing potency and pharmacokinetic properties.
Aromatic Ring SubstituentsThe type (electron-donating/withdrawing) and position of substituents significantly affect activity.
LipophilicityModifications affecting lipophilicity can alter membrane permeability and target engagement.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins and cellular pathways. To be considered a high-quality chemical probe, a compound should ideally exhibit high selectivity for its target, have a well-defined mechanism of action, and be suitable for use in cellular or in vivo models.

Currently, there is limited specific information available in the scientific literature to suggest that 4-Methylbenzenecarbothioamide has been widely adopted or validated as a chemical probe. While it possesses interesting biological activities, the lack of detailed characterization of its specific molecular targets and a precise mechanism of action hinders its application as a selective chemical probe.

For a compound to be effectively used as a chemical probe, further research would be necessary to:

Identify and validate its specific biological target(s).

Determine its potency and selectivity for the identified target(s).

Elucidate its detailed mechanism of action at the molecular level.

Confirm its activity in cellular and, ideally, in vivo models.

Without this detailed biological characterization, the utility of 4-Methylbenzenecarbothioamide as a precise tool for exploring biological systems remains largely theoretical.

Q & A

Q. What are the established laboratory synthesis protocols for 4-Methylbenzenecarbothioamide, and how can purity be optimized?

Methodological Answer: The synthesis involves thionation of 4-methylbenzamide using reagents like Lawesson’s reagent or phosphorus pentasulfide under reflux conditions. For example, the crystal structure of 4-Methylbenzenecarbothioamide was confirmed via X-ray diffraction after purification by recrystallization from ethanol . Key steps:

  • Reaction Conditions : Reflux in anhydrous toluene or xylene for 6–8 hours.
  • Purification : Recrystallization using ethanol or methanol to achieve >95% purity.
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Q. What analytical techniques are most reliable for characterizing 4-Methylbenzenecarbothioamide and verifying its structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and bond parameters (e.g., monoclinic P21/c space group, a = 9.734 Å, b = 5.839 Å, β = 104.95°, V = 763.63 ų) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ ~8.2 ppm (aromatic protons) and δ ~190 ppm (C=S).
    • IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch).
  • Mass Spectrometry : ESI-MS m/z 152.1 [M+H]⁺ .

Q. What are the primary applications of 4-Methylbenzenecarbothioamide in foundational chemical research?

Methodological Answer:

  • Heterocyclic Synthesis : Acts as a precursor for thiazoles and benzothiazoles via cyclization with α-haloketones .
  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Ni²⁺) through sulfur and nitrogen donor sites. Study stability constants via potentiometric titrations .

Advanced Research Questions

Q. How can researchers investigate the hydrogen sulfide (H₂S)-donating properties of 4-Methylbenzenecarbothioamide in pharmacological models?

Methodological Answer:

  • In Vitro H₂S Release : Use amperometric sensors or fluorescent probes (e.g., SF7-AM) to quantify H₂S in buffer solutions (pH 7.4, 37°C) .
  • Anti-inflammatory Assays : Measure TNF-α inhibition in LPS-stimulated macrophages (IC₅₀ ~12 μM) via ELISA .
  • In Vivo Models : Administer 10–50 mg/kg (oral/IP) in rodent pain models (e.g., carrageenan-induced paw edema) and monitor mechanical hyperalgesia .

Q. How should researchers address contradictions in biological activity data across studies involving 4-Methylbenzenecarbothioamide?

Methodological Answer:

  • Assay Reprodubility : Standardize cell lines (e.g., RAW 264.7 vs. THP-1) and solvent controls (DMSO ≤0.1%).
  • Purity Verification : Re-characterize batches via HPLC (C18 column, acetonitrile/water gradient).
  • Structural Analog Comparison : Test derivatives (e.g., 4-methoxy or 4-nitro analogs) to isolate substituent effects .

Q. What methodologies are used to study the coordination chemistry of 4-Methylbenzenecarbothioamide with transition metals?

Methodological Answer:

  • Synthesis of Complexes : React 4-Methylbenzenecarbothioamide with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C.
  • Characterization :
    • Single-Crystal XRD : Determine metal-ligand bond lengths (e.g., Cu–S ≈ 2.3 Å).
    • Magnetic Susceptibility : Assess paramagnetic behavior in octahedral vs. square-planar geometries .

Q. What strategies are recommended for designing 4-Methylbenzenecarbothioamide derivatives with enhanced bioactivity?

Methodological Answer:

  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to modulate H₂S release kinetics .
  • Hybrid Molecules : Condense with thiosemicarbazide (e.g., 2-({4-methylphenyl}methylidene)hydrazine-1-carbothioamide) to enhance metal-binding capacity .
  • Computational Screening : Use DFT calculations (B3LYP/6-31G*) to predict redox potentials and ligand efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.